molecular formula C18H19N5OS B2641115 (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide CAS No. 64117-37-9

(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide

Cat. No. B2641115
CAS RN: 64117-37-9
M. Wt: 353.44
InChI Key: YMRVCNABEMOLHT-ODLFYWEKSA-N
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Description

(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide is part of a broader class of compounds known for their complex structures and diverse biological activities. A study focused on the synthesis and characterization of novel conformers of related N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold. These compounds were synthesized through a multi-step reaction sequence and characterized by various spectroscopic analyses, revealing the presence of different conformers (Ablo et al., 2022).

Chemical Reactivity and Biological Studies

The chemical reactivity of the compound is highlighted through its ability to undergo facile condensation with aromatic aldehydes, leading to the formation of N-arylidene aceto hydrazides. These compounds were then tested for their antibacterial and antifungal activities, indicating the biological potential of the compound and its derivatives (J. Bhatt et al., 2013).

Generation of Structurally Diverse Library

The compound and its related structures serve as starting materials in the generation of a structurally diverse library of compounds. Through various types of alkylation and ring closure reactions, a wide range of compounds, including dithiocarbamates, thioethers, and various NH-azoles, were synthesized, showcasing the compound's versatility in chemical synthesis (G. Roman, 2013).

Anticancer Activity

The compound's derivatives have been explored for their potential anticancer activity. A study synthesized new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives and investigated their probable anticancer activity. The compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating their potential in anticancer therapeutics (Derya Osmaniye et al., 2018).

Antimicrobial Agents

Derivatives of the compound have also been synthesized and evaluated as possible antimicrobial agents. The compounds showed significant antimicrobial activity, promoting further structural modifications to enhance their efficacy and selectivity (Rand Al-kazweeny et al., 2021).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-23(2)14-9-7-13(8-10-14)11-19-22-17(24)12-25-18-20-15-5-3-4-6-16(15)21-18/h3-11H,12H2,1-2H3,(H,20,21)(H,22,24)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRVCNABEMOLHT-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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